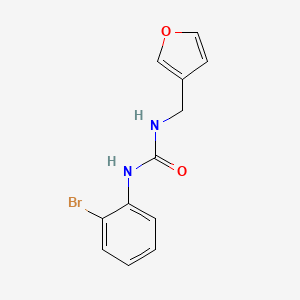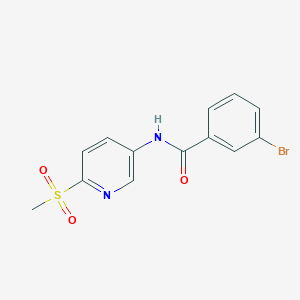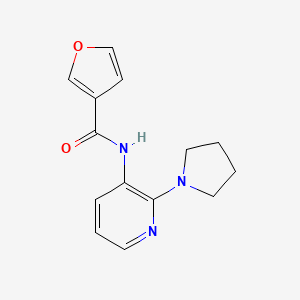
1-(2,4-Dimethylphenyl)-3-(furan-3-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dimethylphenyl)-3-(furan-3-ylmethyl)urea, also known as DPFMU, is a synthetic compound that belongs to the class of urea derivatives. DPFMU has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dimethylphenyl)-3-(furan-3-ylmethyl)urea is not fully understood. However, it has been suggested that 1-(2,4-Dimethylphenyl)-3-(furan-3-ylmethyl)urea may act by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids and proteins. It has also been proposed that 1-(2,4-Dimethylphenyl)-3-(furan-3-ylmethyl)urea may induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-(2,4-Dimethylphenyl)-3-(furan-3-ylmethyl)urea has been found to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. 1-(2,4-Dimethylphenyl)-3-(furan-3-ylmethyl)urea has also been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids and proteins. In addition, 1-(2,4-Dimethylphenyl)-3-(furan-3-ylmethyl)urea has been found to exhibit anti-inflammatory and analgesic activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,4-Dimethylphenyl)-3-(furan-3-ylmethyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activities. However, 1-(2,4-Dimethylphenyl)-3-(furan-3-ylmethyl)urea has some limitations as well. It is relatively unstable in solution and may degrade over time. In addition, 1-(2,4-Dimethylphenyl)-3-(furan-3-ylmethyl)urea may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 1-(2,4-Dimethylphenyl)-3-(furan-3-ylmethyl)urea. One direction is to investigate the structure-activity relationship of 1-(2,4-Dimethylphenyl)-3-(furan-3-ylmethyl)urea and its analogs to identify more potent compounds with improved pharmacological properties. Another direction is to study the mechanism of action of 1-(2,4-Dimethylphenyl)-3-(furan-3-ylmethyl)urea in more detail to elucidate its molecular targets and pathways. Furthermore, 1-(2,4-Dimethylphenyl)-3-(furan-3-ylmethyl)urea may be explored for its potential applications in agriculture and material science. Overall, 1-(2,4-Dimethylphenyl)-3-(furan-3-ylmethyl)urea is a promising compound with diverse applications and warrants further research.
Métodos De Síntesis
The synthesis of 1-(2,4-Dimethylphenyl)-3-(furan-3-ylmethyl)urea involves the reaction of 2,4-dimethylphenyl isocyanate with furfurylamine. The reaction takes place in the presence of a catalyst, such as triethylamine or pyridine, in an anhydrous solvent, such as dichloromethane or tetrahydrofuran. The product is obtained as a white solid after purification by recrystallization.
Aplicaciones Científicas De Investigación
1-(2,4-Dimethylphenyl)-3-(furan-3-ylmethyl)urea has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. 1-(2,4-Dimethylphenyl)-3-(furan-3-ylmethyl)urea has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the growth of fungal species, such as Candida albicans and Aspergillus niger, and bacterial species, such as Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(furan-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-3-4-13(11(2)7-10)16-14(17)15-8-12-5-6-18-9-12/h3-7,9H,8H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSHFAZYJWFOMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCC2=COC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-bromothiophen-2-yl)methyl]-3,5-difluoro-N-methylbenzamide](/img/structure/B7527142.png)
![N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]acetamide](/img/structure/B7527147.png)
![N-[(4-bromothiophen-2-yl)methyl]-N,3-dimethylbenzamide](/img/structure/B7527148.png)




![1-[(4-Methylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7527186.png)


![1-[(2-Methylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7527210.png)
![1-Benzyl-1-[2-(dimethylamino)ethyl]-3-[4-(1,2,4-triazol-1-yl)-2-(trifluoromethyl)phenyl]urea](/img/structure/B7527226.png)

![N-(cyclopropylmethyl)-N,1,3,6-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7527235.png)